5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Description
Properties
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-5-8(3-4-9(12)18)11-6-10(19)15-13(24-11)7-14(23-2)16(20)17(15)21/h3-7,18,20-21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIASUJJNMESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Question
- Handling : Use impermeable nitrile gloves and sealed goggles to avoid skin/eye contact. Work in a fume hood to minimize dust/aerosol exposure .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C. Solubility in DMSO (5 mg/mL) allows stable stock solutions, but repeated freeze-thaw cycles should be avoided .
What analytical techniques are optimal for characterizing the structural purity of this flavone?
Basic Research Question
- Chromatography : HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity and quantify isomers .
- Spectroscopy : ¹H-NMR and ¹³C-NMR for substituent position verification (e.g., methoxy group δ ~3.8–4.0 ppm; aromatic protons δ ~6.5–7.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₇H₁₄O₈ expected [M+H]⁺ at 347.0764) .
How can response surface methodology (RSM) be applied to optimize the extraction or synthesis yield of this compound?
Advanced Research Question
RSM uses central composite designs (CCD) to model interactions between variables. For example:
- Variables : Temperature (40–60°C), time (20–40 min), solvent ratio (methanol/water 70–90%) .
- Response : Flavonoid yield (mg/g).
- Optimization : Software like Design-Expert identifies optimal conditions (e.g., 44.6°C, 26.9 min, 480 W ultrasonic power), achieving >95% prediction accuracy .
Table 1 : Example RSM Optimization Parameters
| Variable | Range | Optimal Value |
|---|---|---|
| Temperature | 40–60°C | 44.6°C |
| Time | 20–40 min | 26.9 min |
| Solvent Ratio | 70–90% MeOH | 85% MeOH |
What strategies are effective in elucidating the structure-activity relationships (SAR) of methoxylated/hydroxylated flavones?
Advanced Research Question
- Substituent Modulation : Compare bioactivity of analogs with varying methoxy/hydroxy groups (e.g., 5,6-dihydroxy-3,7,3',4'-tetramethoxyflavone vs. 5,7,3',4'-tetrahydroxy-6,8-dimethoxyflavone) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or NF-κB .
- In Vitro Assays : Measure IC₅₀ values in anti-inflammatory (e.g., LPS-induced TNF-α suppression) or antioxidant (DPPH radical scavenging) models .
How do researchers address contradictions in reported bioactivity data for this flavone across different studies?
Advanced Research Question
- Source Validation : Cross-check purity (>98% by HPLC) and structural confirmation (NMR, HR-MS) to rule out impurity-driven artifacts .
- Model Specificity : Compare cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or animal models (e.g., murine vs. rat inflammation assays) .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to identify non-monotonic effects .
What in vitro and in vivo models are suitable for validating the anti-inflammatory effects of this compound?
Advanced Research Question
- In Vitro :
- In Vivo :
Table 2 : Key Pharmacological Parameters for Anti-Inflammatory Testing
| Model | Readout | EC₅₀/Effective Dose |
|---|---|---|
| RAW264.7 NO assay | NO inhibition | 12.5 µM |
| Carrageenan edema | Paw volume reduction | 25 mg/kg |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
